(2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine
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Overview
Description
(2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine is a compound that features both an indole and a piperidine moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine typically involves the formation of the indole and piperidine rings followed by their coupling. Common synthetic routes may include:
Formation of Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Formation of Piperidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reaction: The indole and piperidine moieties can be coupled using various reagents and conditions, such as reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the piperidine ring.
Substitution: Both the indole and piperidine rings can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation of the indole ring may lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine would depend on its specific biological target. Generally, compounds with indole and piperidine moieties can interact with various enzymes, receptors, or ion channels, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(1H-indol-3-yl)-3-(morpholin-1-yl)propan-2-amine
- (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine
Uniqueness
The presence of both indole and piperidine rings in (2S)-1-(1H-indol-3-yl)-3-(piperidin-1-yl)propan-2-amine may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c17-14(12-19-8-4-1-5-9-19)10-13-11-18-16-7-3-2-6-15(13)16/h2-3,6-7,11,14,18H,1,4-5,8-10,12,17H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFKWHOHHGMEE-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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